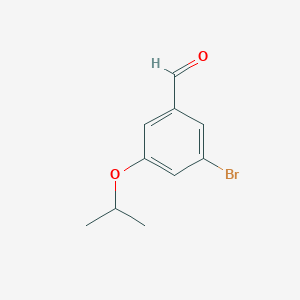

3-Bromo-5-isopropoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWENJXZPFXNURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 5 Isopropoxybenzaldehyde

Established and Emerging Synthetic Routes for 3-Bromo-5-isopropoxybenzaldehyde

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the sequential introduction of the bromo and isopropoxy substituents onto a benzaldehyde (B42025) core. The choice of route often depends on the availability of starting materials, desired purity, and scalability. Two principal routes involve either initial alkylation followed by bromination, or initial bromination followed by alkylation.

Electrophilic Aromatic Substitution Approaches in Benzaldehyde Derivatives

Electrophilic aromatic substitution (SEAr) is a cornerstone of synthesizing substituted benzene (B151609) derivatives like this compound. wikipedia.org The regiochemical outcome of the substitution is dictated by the directing effects of the substituents already present on the aromatic ring. wikipedia.orgmsu.edu

In the context of this synthesis, the key precursors are typically substituted benzaldehydes. The substituents—hydroxyl (-OH), isopropoxy (-OCH(CH₃)₂), and formyl (-CHO)—exert distinct electronic effects that guide the incoming electrophile (in this case, Br⁺).

Activating Groups: The hydroxyl and isopropoxy groups are activating substituents, meaning they increase the rate of electrophilic substitution compared to benzene. wikipedia.org They are ortho-, para-directors because they donate electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex or benzenium ion). msu.eduyoutube.com

Deactivating Groups: The formyl (aldehyde) group is a deactivating substituent, making the ring less reactive towards electrophiles. It is a meta-director due to its electron-withdrawing nature.

A common synthetic strategy starts with 3-hydroxybenzaldehyde (B18108). The bromination of its derivative, 3-isopropoxybenzaldehyde (B1298940), illustrates these principles. The isopropoxy group strongly directs the incoming bromine to the positions ortho and para to it (positions 2, 4, and 6). The aldehyde group directs to the meta position (position 5). The directing power of the activating isopropoxy group typically dominates, but the substitution at position 5 is favored as it is para to the isopropoxy group and simultaneously meta to the aldehyde group, satisfying the directing effects of both substituents.

Alkylation Strategies for Isopropoxy Group Introduction

The introduction of the isopropoxy group is commonly achieved via Williamson ether synthesis, an alkylation reaction involving an alkoxide and an alkyl halide. A prevalent method starts with 3-hydroxybenzaldehyde, which is first deprotonated to form a more nucleophilic phenoxide. This is then reacted with an isopropyl halide.

A documented procedure involves the reaction of 3-hydroxybenzaldehyde with 2-bromopropane (B125204) in the presence of a base like potassium t-butoxide in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). prepchem.com The reaction proceeds to give 3-isopropoxybenzaldehyde in moderate yield after an extended reaction time. prepchem.com

Table 1: Representative Alkylation Reaction for Isopropoxy Group Introduction

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|

An alternative route involves the alkylation of 3-bromo-5-hydroxybenzaldehyde (B172141). This intermediate can be synthesized first, and then the phenolic hydroxyl group can be alkylated using similar Williamson ether synthesis conditions to yield the final product.

Bromination Techniques for Selective Aromatic Substitution

Selective bromination of the aromatic ring is a critical step in the synthesis. The choice of brominating agent and reaction conditions is crucial to achieve the desired regioselectivity and avoid side reactions.

N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic compounds, such as phenols and anilines. missouri.eduwikipedia.org It is considered a safer and more convenient source of electrophilic bromine compared to liquid bromine. wikipedia.orgcommonorganicchemistry.com The reaction is often carried out in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), the latter being known to promote high para-selectivity. wikipedia.orgcommonorganicchemistry.com For activated aromatic rings, the reaction can proceed efficiently, sometimes without the need for a strong Lewis acid catalyst. youtube.com

Bromine with a Catalyst: The classic method for aromatic bromination involves using molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). msu.edugoogle.com The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that can attack the aromatic ring. youtube.com This method is effective but requires careful handling of the corrosive and volatile bromine.

Table 2: Common Bromination Methods for Aromatic Compounds

| Method | Reagent(s) | Typical Conditions | Characteristics |

|---|---|---|---|

| NBS Bromination | N-Bromosuccinimide (NBS) | DCM or CCl₄ solvent, often at room temperature. commonorganicchemistry.com | Mild, selective for activated rings, easier to handle than Br₂. wikipedia.org |

| Catalytic Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | Anhydrous conditions, often in a non-polar solvent. | Classic, powerful method for a wide range of aromatic substrates. msu.edu |

Protection and Deprotection Strategies for Functional Groups

In multi-step organic syntheses, it is sometimes necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with a subsequent reaction. fiveable.me The aldehyde functionality is particularly susceptible to oxidation and reaction with strong nucleophiles. libretexts.org

A common strategy for protecting aldehydes is to convert them into acetals. libretexts.org This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). Acetals are stable under neutral and basic conditions but can be easily hydrolyzed back to the aldehyde using aqueous acid. libretexts.orgwikipedia.org

While direct synthetic routes to this compound may not always necessitate a protection step, this strategy becomes valuable if conditions are used that would otherwise oxidize or reduce the aldehyde group. For example, if a reaction required a strong organometallic reagent, protecting the aldehyde as an acetal (B89532) would be essential. libretexts.org

Industrial Production Methodologies and Optimization

For the industrial-scale synthesis of substituted benzaldehydes, efficiency, cost, and environmental impact are paramount. google.comliberty.edu Patented processes often focus on optimizing reaction conditions to maximize yield and purity while minimizing waste and complex purification steps. google.comgoogle.com

Key optimization strategies include:

Solvent Selection: Choosing a solvent that not only facilitates the reaction but also simplifies product isolation. For instance, processes have been developed where a single organic solvent is used throughout a multi-step synthesis, avoiding intermediate isolation and reducing handling losses. google.com

Catalyst Systems: Employing efficient and recyclable catalysts. For formylation reactions, which introduce the aldehyde group, metal halides like aluminum chloride are common, with precise control over stoichiometry and reaction conditions being crucial. google.com

Tandem Reactions: Designing "one-pot" procedures where multiple reaction steps occur sequentially in the same reactor. liberty.edu This approach saves time, resources, and reduces the generation of waste from intermediate workups. rug.nl

Raw Material Sourcing: Shifting from natural sources, which can be variable in price and supply, to syntheses based on readily available synthetic raw materials is often preferred for industrial production. google.com

Chemical Reactivity and Transformational Pathways of this compound

This compound possesses three distinct functional groups—an aldehyde, a bromo substituent, and an isopropoxy ether—each offering avenues for further chemical transformation. This makes it a valuable building block for synthesizing more complex molecules.

The primary reaction pathways include:

Reactions of the Aldehyde Group:

Oxidation: The aldehyde can be oxidized to the corresponding 3-bromo-5-isopropoxybenzoic acid using standard oxidizing agents.

Reduction: The aldehyde can be reduced to the 3-bromo-5-isopropoxybenzyl alcohol via reagents like sodium borohydride (B1222165).

Condensation Reactions: The aldehyde can participate in various condensation reactions (e.g., Knoevenagel, Wittig) to form new carbon-carbon double bonds.

Reactions of the Bromo Substituent:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This is one of the most powerful applications of this intermediate.

Suzuki-Miyaura Coupling: Reaction with arylboronic acids introduces new aryl or heteroaryl groups at the 3-position. mdpi.comresearchgate.net

Stille Coupling: Reaction with organostannanes provides another route for C-C bond formation. mdpi.com

Heck Coupling: Reaction with alkenes can introduce vinyl groups. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines can form new C-N bonds.

These cross-coupling reactions are highly versatile and are fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials. mdpi.com

Table 3: Potential Chemical Transformations of this compound

| Functional Group | Reaction Type | Potential Reagent(s) | Product Type |

|---|---|---|---|

| Aldehyde | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Aldehyde | Wittig Reaction | Phosphonium (B103445) ylide | Alkene |

| Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl compound |

| Bromo | Stille Coupling | Organostannane, Pd catalyst | Substituted aromatic |

Aldehyde Group Derivatization and Functionalization

The aldehyde functional group is a primary site for a variety of chemical transformations, including carbon-carbon bond formations, reductions, oxidations, and reactions with nitrogen nucleophiles.

Condensation reactions are fundamental for building more complex molecular skeletons from the aldehyde scaffold.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). The ylide, typically prepared by treating a phosphonium salt with a strong base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This process results in the formation of a C=C double bond, replacing the C=O bond, and generates triphenylphosphine (B44618) oxide as a byproduct. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide used. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Aldol (B89426) Condensation: In an aldol condensation, this compound can react with an enol or enolate ion (derived from another carbonyl compound) to form a β-hydroxy aldehyde. This initial product can then undergo dehydration, typically under acidic or basic conditions, to yield an α,β-unsaturated aldehyde. This reaction extends the carbon chain and introduces new functional groups, providing a pathway to various substituted cinnamaldehyde (B126680) derivatives.

| Reaction Type | Reagent(s) | Product Type |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Substituted Styrene |

| Aldol Condensation | Enolate (e.g., from Acetone) | α,β-Unsaturated Aldehyde |

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (3-bromo-5-isopropoxyphenyl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reagent. This reduction is a key step for synthesizing derivatives where a hydroxymethyl group is required.

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (3-bromo-5-isopropoxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | (3-bromo-5-isopropoxyphenyl)methanol |

Oxidation of the aldehyde functionality affords the corresponding carboxylic acid, 3-bromo-5-isopropoxybenzoic acid. This conversion can be carried out using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidic workup, or chromium-based reagents like chromium trioxide (CrO₃) in the Jones oxidation. Milder, more selective methods using reagents like silver oxide (Ag₂O) can also be employed to achieve this transformation while preserving other sensitive functional groups in the molecule.

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic, then Acidic Workup | 3-bromo-5-isopropoxybenzoic acid |

| Jones Reagent (CrO₃, H₂SO₄, Acetone) | Acidic, Acetone | 3-bromo-5-isopropoxybenzoic acid |

| Silver Oxide (Ag₂O) | Basic (e.g., NaOH) | 3-bromo-5-isopropoxybenzoic acid |

The reaction of this compound with primary amines (R-NH₂) under mildly acidic conditions leads to the formation of imines, also known as Schiff bases. organic-chemistry.orgwikipedia.org The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. harvard.edulibretexts.org This reaction is reversible and can be driven to completion by removing the water formed. organic-chemistry.org

Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime, and reaction with semicarbazide (B1199961) (NH₂NHC(O)NH₂) yields a semicarbazone. These derivatives are often crystalline solids and have historically been used for the characterization and purification of aldehydes.

| Reagent | Product Type |

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydroxylamine (NH₂OH) | Oxime |

| Semicarbazide (NH₂NHC(O)NH₂) | Semicarbazone |

Reductive amination is a highly effective method for converting aldehydes into amines. This process combines the formation of an imine with its immediate reduction in a single reaction vessel. This compound is first treated with a primary or secondary amine to form an imine or an iminium ion, respectively. This intermediate is then reduced in situ by a mild reducing agent that is selective for the iminium ion over the starting aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This strategy provides a direct route to N-substituted (3-bromo-5-isopropoxybenzyl)amines, which are valuable building blocks in medicinal chemistry.

Aryl Halide Reactivity (Bromine Atom)

The bromine atom attached to the aromatic ring is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

These reactions typically involve a palladium, copper, or nickel catalyst and allow for the coupling of the aryl bromide with a range of partners. organic-chemistry.orgharvard.eduwikipedia.orgwikipedia.orgnrochemistry.comorganic-chemistry.org

Suzuki Coupling: In the Suzuki reaction, the aryl bromide is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. harvard.edunih.gov This reaction is highly versatile for forming biaryl structures or connecting the aromatic ring to alkyl or vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgwikipedia.org It is a powerful modern alternative to classical methods like the Ullmann condensation for synthesizing aryl amines. libretexts.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.org This method is the most common way to synthesize aryl-substituted alkynes.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene, typically with high stereoselectivity for the trans isomer. organic-chemistry.orgodinity.com

Ullmann Condensation: A classical method that uses copper catalysis to couple aryl halides with alcohols, amines, or thiols, or to form biaryls. wikipedia.org The Ullmann reaction often requires higher temperatures and stoichiometric amounts of copper compared to modern palladium-catalyzed methods. wikipedia.orgorganic-chemistry.org

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |

| Suzuki Coupling | Boronic Acid/Ester | Pd catalyst + Base | C-C | Biaryl / Alkyl- or Vinyl-arene |

| Buchwald-Hartwig Amination | Amine (1° or 2°) | Pd catalyst + Base | C-N | Aryl Amine |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base | C-C (sp) | Aryl Alkyne |

| Heck Reaction | Alkene | Pd catalyst + Base | C-C (sp²) | Substituted Alkene |

| Ullmann Condensation | Alcohol / Amine / Thiol | Cu catalyst | C-O / C-N / C-S | Aryl Ether / Amine / Thioether |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for aryl halides. masterorganicchemistry.commasterorganicchemistry.com In this type of reaction, a nucleophile replaces the halogen on the aromatic ring. The reaction is typically facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

For this compound, the aldehyde group acts as a moderate electron-withdrawing group, which can activate the ring towards nucleophilic attack. However, the isopropoxy group is an electron-donating group, which can partially offset this activation. The position of these groups relative to the bromine atom is crucial. The aldehyde group is meta to the bromine, and the isopropoxy group is also meta. Electron-withdrawing groups are most effective at activating the ring for SNAr when they are positioned ortho or para to the leaving group. libretexts.org Therefore, while SNAr reactions on this compound are possible, they may require forcing conditions or the use of very strong nucleophiles. libretexts.orgnih.gov

The mechanism of SNAr generally proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group (in this case, the bromide ion) to restore aromaticity. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgnih.gov The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. libretexts.orgnih.gov This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov this compound can be coupled with various aryl, heteroaryl, alkenyl, or alkyl boronic acids or their esters to generate a diverse array of substituted benzaldehydes. rsc.orgnih.govnih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand, and a base. libretexts.orgnih.gov

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction provides a direct method for the arylation of olefins. nih.gov this compound can be reacted with various alkenes, such as styrenes or acrylates, in the presence of a palladium catalyst and a base to yield the corresponding 3-alkenyl-5-isopropoxybenzaldehydes. beilstein-journals.orglibretexts.org The regioselectivity of the Heck reaction can sometimes be a challenge, but with appropriate choice of ligands and reaction conditions, high selectivity for either the linear or branched product can often be achieved.

Sonogashira Coupling:

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org this compound can be coupled with a variety of terminal alkynes to synthesize 3-alkynyl-5-isopropoxybenzaldehydes. researchgate.net These products are valuable intermediates for the synthesis of more complex molecules, including conjugated systems and heterocycles. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Aryl/heteroaryl/alkenyl/alkyl substituted benzaldehyde |

| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted benzaldehyde |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted benzaldehyde |

Magnesium and Lithium-Halogen Exchange Reactions for Organometallic Reagent Formation

The bromine atom in this compound can be exchanged with a metal, such as magnesium or lithium, to form an organometallic reagent. libretexts.org This transformation inverts the polarity of the carbon atom attached to the halogen, turning it from an electrophilic site into a nucleophilic one.

Grignard Reagent Formation:

Reaction of this compound with magnesium metal in an etheral solvent like THF or diethyl ether would be expected to form the corresponding Grignard reagent, 3-formyl-5-isopropoxyphenylmagnesium bromide. However, the presence of the aldehyde group is incompatible with the highly nucleophilic and basic Grignard reagent. The Grignard reagent would readily add to the aldehyde of another molecule, leading to polymerization and other side reactions. Therefore, protection of the aldehyde group, for example as an acetal, would be necessary before attempting to form the Grignard reagent. Once formed, this organometallic intermediate can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. libretexts.org

Organolithium Reagent Formation:

Similarly, lithium-halogen exchange can be achieved by treating this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. libretexts.org As with Grignard reagent formation, the aldehyde must be protected. The resulting organolithium species is a powerful nucleophile and can participate in a wide variety of synthetic transformations. Magnesium-halogen exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) has emerged as a milder alternative to traditional Grignard formation or lithium-halogen exchange, often showing greater functional group tolerance. harvard.edu

Isopropoxy Group Stability and Selective Transformations

The isopropoxy group in this compound is a relatively stable ether linkage. pressbooks.pub However, under certain conditions, it can undergo cleavage.

Ether Cleavage Reactions

Ethers are generally unreactive towards many reagents, which is why they are often used as solvents. pressbooks.publibretexts.org However, they can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.orgchemistrysteps.com The mechanism of ether cleavage can be either SN1 or SN2, depending on the structure of the ether. pressbooks.pubwikipedia.org

In the case of this compound, the isopropoxy group is attached to an aromatic ring. The cleavage would occur at the alkyl-oxygen bond. Protonation of the ether oxygen by the strong acid is the first step, forming a good leaving group (isopropanol). chemistrysteps.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile. Given that the other group attached to the oxygen is an aryl group, nucleophilic attack will not occur on the sp²-hybridized carbon of the benzene ring. libretexts.org Instead, the nucleophile will attack the isopropyl group. The secondary nature of the isopropyl carbocation means that the reaction could have some SN1 character, but an SN2 pathway is also plausible. pressbooks.pub The products of this cleavage would be 3-bromo-5-hydroxybenzaldehyde and 2-bromopropane or 2-iodopropane.

Stereochemical Considerations in Isopropoxy-substituted Compounds

The isopropoxy group itself is achiral. However, the presence of substituents on the aromatic ring can lead to the molecule as a whole being chiral if it possesses atropisomerism, which is axial chirality arising from restricted rotation around a single bond. In the case of this compound, free rotation around the carbon-oxygen bond of the isopropoxy group is expected.

If reactions are carried out on the aldehyde or at the bromine position that introduce a chiral center or a bulky group, this could potentially lead to diastereomers if the rotation around the C-O bond becomes hindered. However, for most common transformations of this compound, stereochemical issues related to the isopropoxy group are not a primary concern. The stability of aromatic compounds is a well-established principle in organic chemistry, arising from the delocalization of π-electrons within a cyclic, planar system. libretexts.orgyoutube.comkhanacademy.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Bromo 5 Isopropoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Bromo-5-isopropoxybenzaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the isopropoxy group. The aldehydic proton typically appears as a singlet in the downfield region, generally between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons will present as a complex splitting pattern in the aromatic region (7.0-8.0 ppm), with their specific chemical shifts and coupling constants dictated by the substitution pattern of the benzene (B151609) ring. The isopropoxy group will show a septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃), with the methine proton appearing at a lower field than the methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very low field, typically between 190 and 200 ppm. The carbon atoms of the aromatic ring will appear in the range of 110-160 ppm, with the carbon attached to the bromine atom and the one bearing the isopropoxy group showing characteristic shifts. The carbons of the isopropoxy group will be observed in the upfield region of the spectrum.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to connect adjacent protons in the aromatic ring and within the isopropoxy group. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH | 9.8 - 10.0 | 190 - 193 |

| Aromatic CH | 7.2 - 7.8 | 115 - 140 |

| Isopropoxy CH | 4.6 - 4.8 | 70 - 72 |

| Isopropoxy CH₃ | 1.3 - 1.4 | 21 - 23 |

| Aromatic C-Br | - | 122 - 125 |

| Aromatic C-O | - | 158 - 160 |

| Aromatic C-CHO | - | 137 - 139 |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis (e.g., GC-MS, LC-MS, High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. researchgate.net These methods are ideal for analyzing complex mixtures and confirming the presence and purity of the target compound. In a typical analysis, the sample is first separated by the chromatographic column, and the eluted components are then introduced into the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass for C₁₀H₁₁BrO₂ is 241.9942 g/mol . chemicalbook.com The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Fragmentation Analysis: Under electron ionization (EI) conditions, this compound will undergo characteristic fragmentation. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton (M-1), the formyl radical (M-29), and cleavage of the ether bond.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol researchgate.net |

| Exact Mass | 241.9942 g/mol chemicalbook.com |

| Key Fragmentation Peaks (m/z) | M⁺, [M-H]⁺, [M-CHO]⁺, [M-C₃H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the various bonds within its structure.

The most prominent feature in the IR spectrum will be the strong absorption band due to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1680-1710 cm⁻¹. The C-H stretch of the aldehyde group usually gives rise to two weak bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the isopropoxy group appears just below 3000 cm⁻¹. The C-O stretching of the ether linkage will produce a strong band in the 1200-1250 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to be found in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1710 |

| Aldehyde | C-H Stretch | 2720 & 2820 |

| Aromatic | C-H Stretch | > 3000 |

| Alkyl | C-H Stretch | < 3000 |

| Ether | C-O Stretch | 1200 - 1250 |

| Bromoalkane | C-Br Stretch | < 700 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. researchgate.net A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for its analysis. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Given that this compound is a benzaldehyde (B42025) derivative, it should be amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. The use of a flame ionization detector (FID) or a mass spectrometer (as in GC-MS) would be appropriate for detection.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of reactions and for preliminary purity checks. A silica (B1680970) gel plate can be used as the stationary phase, with a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) as the mobile phase. The spots can be visualized under UV light.

Table 4: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water | UV |

| GC | DB-5 or similar | Helium or Nitrogen | FID or MS |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV Light |

X-ray Crystallography for Solid-State Structure Determination

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₁₀H₁₁BrO₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of carbon, hydrogen, bromine, and oxygen.

The experimental values obtained from an elemental analyzer should be in close agreement with the theoretical values, typically within ±0.4%, to confirm the empirical formula and the purity of the sample.

Table 5: Theoretical Elemental Composition of this compound (C₁₀H₁₁BrO₂)

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon (C) | 12.01 | 10 | 120.10 | 49.42 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 4.57 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 32.86 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 13.16 |

| Total | 243.11 | 100.00 |

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Isopropoxybenzaldehyde

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT) Studies)

Quantum mechanical calculations, especially Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule. For 3-Bromo-5-isopropoxybenzaldehyde, DFT studies can elucidate its electronic structure, stability, and reactivity. Methods like the B3LYP functional combined with a basis set such as 6-311+G(d,p) are commonly used for geometry optimization and frequency calculations. nih.gov

These calculations can determine key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller gap suggests higher reactivity. For structurally related compounds, DFT has been used to simulate frontier molecular orbitals to predict sites for chemical reactions like Suzuki-Miyaura coupling.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. An MEP map is a 3D visualization of the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.gov For this compound, the oxygen atom of the aldehyde group would be an area of high negative potential, making it a likely site for nucleophilic attack, while the hydrogen atoms on the aromatic ring would exhibit positive potential. This analysis is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Predicted Electronic Properties of this compound via DFT (Note: The following data are illustrative, based on typical results for similar aromatic aldehydes.)

| Parameter | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule. |

| MEP Negative Region | Located on the carbonyl oxygen atom. | Site for electrophilic attack and hydrogen bonding. |

| MEP Positive Region | Located on the aromatic and aldehyde protons. | Sites for nucleophilic attack. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein target. cosmosscholars.com This method is essential in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. For this compound, docking simulations could be performed against various enzyme active sites to assess its potential as an inhibitor or ligand. The aldehyde group can form hydrogen bonds with amino acid residues like serine or lysine, while the aromatic ring can engage in π-π stacking or hydrophobic interactions. The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity. Studies on similar bromo-substituted compounds have successfully used docking to predict binding modes and interactions with targets like Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govcosmosscholars.com

Following docking, Molecular Dynamics (MD) simulations can provide deeper insight into the stability of the ligand-protein complex. researchgate.net MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the flexibility of the ligand in the binding pocket and the dynamic nature of its interactions. researchgate.net This can confirm the stability of predicted binding poses and help calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone.

Structure-Based Drug Design Principles (e.g., Fragment-Based Drug Design, De Novo Design)

Structure-based drug design utilizes the 3D structure of a biological target to design new ligands. This compound is a valuable scaffold or "building block" for these approaches.

Fragment-Based Drug Design (FBDD): In FBDD, small molecules (fragments) are screened for weak binding to a protein target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead molecule. This compound, with its distinct functional groups, could serve as an initial fragment. Its binding mode would be determined (e.g., via X-ray crystallography), and chemists would then computationally and synthetically modify the structure, for instance, by extending from the bromine or aldehyde positions to improve interactions with the target.

De Novo Design: This approach involves designing a novel drug molecule from scratch, often using computational algorithms that "build" a molecule within the constraints of a protein's binding site. Generative AI models can be used to create new chemical entities. rsc.org The this compound structure could be used as a seed or substructure in a de novo design process, where algorithms add functional groups and build out the molecule to maximize favorable interactions with a target protein, optimizing for properties like binding affinity and synthetic accessibility. rsc.org

Machine Learning and Artificial Intelligence Applications in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to predict molecular properties and reaction outcomes. mdpi.com For this compound, ML models could be applied in several ways:

Reactivity Prediction: ML models, trained on large databases of chemical reactions, can predict the most likely outcomes of reactions involving this compound. innovationnewsnetwork.com This accelerates the process of creating derivatives for further testing.

Property Prediction: AI can predict a wide range of properties, including biological activity against specific targets, by learning from the structural features of known active and inactive molecules.

Generative Models: Advanced ML techniques, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can design novel molecules based on the this compound scaffold. nih.gov These models can be guided to optimize multiple parameters simultaneously, such as potency, selectivity, and drug-likeness, to generate promising new drug candidates. rsc.orgnih.gov

In silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles

Before a compound can become a drug, it must have a suitable ADMET profile. In silico tools can predict these properties early in the discovery process, saving time and resources. For this compound, various computational models can estimate its pharmacokinetic and toxicological properties. nih.gov

Absorption: Models can predict oral bioavailability and gastrointestinal absorption based on physicochemical properties like lipophilicity (LogP), molecular weight, and polar surface area. nih.gov

Distribution: Predictions can be made about the compound's ability to cross the blood-brain barrier and its extent of binding to plasma proteins. nih.gov

Metabolism: The most likely sites of metabolism by cytochrome P450 enzymes can be predicted. The aldehyde group could be oxidized to a carboxylic acid, or the isopropoxy group could be dealkylated.

Excretion: The route of excretion (e.g., renal) can be estimated.

Toxicity: Models can flag potential toxicities by identifying structural alerts or predicting interactions with known toxicity-related targets.

Table 2: Predicted ADMET Profile for this compound (Note: These are predictions based on standard computational models like SwissADME and pkCSM.) nih.gov

| ADMET Parameter | Predicted Outcome | Implication |

|---|---|---|

| Gastrointestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May have central nervous system activity. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells. |

| CYP450 Inhibition (Major Isoforms) | Likely inhibitor of CYP2C9, CYP3A4 | Potential for drug-drug interactions. |

| Lipinski's Rule of Five | Compliant (0 violations) | Exhibits drug-like properties. |

| Water Solubility | Poorly soluble | May require formulation strategies to improve solubility. nih.gov |

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is dictated by its three-dimensional shape or conformation. This compound has two key rotatable bonds: the C-O bond of the isopropoxy group and the C-C bond connecting the aldehyde group to the aromatic ring. Rotation around these bonds gives rise to different conformers.

Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure using methods like molecular mechanics or DFT. The results can be plotted on a potential energy surface, which maps the energy as a function of the dihedral angles. This map reveals the low-energy, stable conformations of the molecule, which are the most likely to exist and interact with biological targets. Understanding the preferred conformation is essential for accurate molecular docking and for designing molecules that are "pre-organized" to fit a specific binding site.

Medicinal Chemistry and Biological Activity Research of 3 Bromo 5 Isopropoxybenzaldehyde and Its Analogues

Role as a Privileged Scaffold and Building Block in Pharmaceutical Development

3-Bromo-5-isopropoxybenzaldehyde and its structural relatives are recognized as "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that can bind to multiple, unrelated biological targets, making them valuable starting points for the design of new therapeutic agents. nih.govresearchgate.net The versatility of the benzaldehyde (B42025) moiety, combined with the electronic and steric properties imparted by the bromo and isopropoxy substituents, allows for the generation of diverse compound libraries with a wide range of biological activities.

These compounds serve as crucial building blocks in the synthesis of more complex molecules with potential pharmaceutical applications. The aldehyde functional group is particularly reactive and can participate in a variety of chemical transformations, enabling the construction of diverse molecular architectures. The presence of the bromine atom also offers a site for further chemical modification through cross-coupling reactions, allowing for the introduction of additional functional groups to optimize biological activity and selectivity.

Investigations into Potential Biological Activities

The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a critical role in detoxifying aldehydes and is implicated in cancer progression and therapy resistance. nih.govresearchgate.net Consequently, the development of ALDH inhibitors is a significant area of research in oncology. Several studies have explored the potential of benzaldehyde derivatives as ALDH inhibitors.

While direct studies on this compound are limited, research on analogous structures provides valuable insights. For instance, a study on benzyloxybenzaldehyde derivatives aimed to develop selective inhibitors for ALDH1A3, an isoform overexpressed in various cancers. mdpi.com The design of these inhibitors was based on their resemblance to the natural substrate. mdpi.com This suggests that the benzaldehyde scaffold is a key feature for binding to the active site of ALDH enzymes.

A novel multi-isoform ALDH inhibitor, KS100, demonstrated significant inhibitory activity against ALDH1A1, ALDH2, and ALDH3A1. nih.gov This highlights the potential of developing broad-spectrum ALDH inhibitors based on related chemical structures. The inhibitory concentrations (IC50) for KS100 were 207 nM for ALDH1A1, 1410 nM for ALDH2, and 240 nM for ALDH3A1. nih.gov Further research into derivatives of this compound could yield potent and selective ALDH inhibitors with therapeutic potential.

Derivatives of brominated salicylaldehydes have been synthesized and evaluated for their antimicrobial properties. researchgate.net For example, novel coumarins, thiadiazoles, thiazoles, and pyridines derived from 5-bromosalicylaldehyde (B98134) have shown activity against various microorganisms. researchgate.net This suggests that the bromo-benzaldehyde scaffold could be a promising starting point for the development of new antimicrobial agents.

Analogous compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), isolated from marine red algae, have demonstrated antimicrobial activities. frontiersin.org These findings support the potential for this compound and its derivatives to exhibit similar properties. Further investigation is warranted to explore the full spectrum of their antimicrobial and antibacterial efficacy.

The benzaldehyde scaffold is a component of many compounds with demonstrated antiproliferative and anticancer activities. For example, isocombretastatin A-4 analogs incorporating a benzoxepin structure have shown potent antiproliferative activity against various cancer cell lines at nanomolar concentrations. nih.gov

Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids, synthesized from substituted benzaldehydes, have also been screened for their in vitro antiproliferative activity against multiple human cancer cell lines. mdpi.com Some of these compounds exhibited good to high selectivity indices, indicating their potential as anticancer agents. mdpi.com

Furthermore, indole-isatin hybrids, which can be synthesized from benzaldehyde derivatives, have demonstrated significant in vitro antiproliferative activity. nih.gov For instance, compound 5o from one study showed potent activity with an IC50 value of 1.69 µM, which was fivefold more potent than the standard drug sunitinib. nih.gov

Natural bromophenols and their derivatives are also being investigated for their anticancer potential. mdpi.com For example, certain synthesized methylated and acetylated bromophenol derivatives have been shown to inhibit the viability and induce apoptosis of leukemia K562 cells. mdpi.com Given these findings, this compound represents a valuable scaffold for the design and synthesis of novel antiproliferative and anticancer agents.

Research has shown that bromophenol compounds isolated from marine algae possess anti-inflammatory properties. mdpi.com For instance, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been shown to alleviate inflammatory responses in various models. nih.gov In a mouse model of atopic dermatitis, treatment with BDB reduced serum IgE levels and suppressed inflammatory cell infiltration. nih.gov In vitro studies using RAW 264.7 macrophages demonstrated that BDB could suppress the production of the pro-inflammatory cytokine interleukin-6 in a dose-dependent manner. nih.gov

Another related compound, 3-bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB), has also been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated cells. nih.govresearchgate.net These findings suggest that the brominated benzaldehyde core structure is a key contributor to the observed anti-inflammatory activity. Therefore, this compound and its analogues are promising candidates for further investigation as potential anti-inflammatory agents.

While direct evidence for the insecticidal activity of this compound is not extensively documented in the available search results, the general class of benzaldehyde derivatives has been explored for agrochemical applications. The structural features of this compound, including the presence of a halogen atom and an ether linkage, are common in various pesticidal compounds. These features can influence the lipophilicity and metabolic stability of the molecule, which are important parameters for its efficacy as an insecticide. Further research is needed to specifically evaluate the insecticidal properties of this compound and its derivatives for potential use in agrochemical formulations.

Antiviral and Antimalarial Research

The investigation into the therapeutic properties of benzaldehyde derivatives has extended to the fields of virology and parasitology. While direct antiviral studies on this compound are not extensively documented, research on related substituted benzaldehydes provides a basis for its potential in this area. For instance, studies have shown that certain hydroxy-substituted benzaldehydes, such as salicylaldehyde (B1680747) and 2,3-dihydroxybenzaldehyde (B126233), can inhibit the replication of Herpes Simplex Virus type 1 (HSV-1). ogarev-online.ru The antiviral effects of some of these compounds are attributed to their ability to form hydrogen bonds. researchgate.net Furthermore, derivatives of the natural product gossypol, which features a polyphenolic aldehyde structure, have demonstrated activity against HIV-1 and H5N1 influenza virus. researchgate.net Benzimidazole derivatives, which can be synthesized from substituted benzaldehydes, have also shown a broad spectrum of antiviral activities against various RNA and DNA viruses, including Yellow Fever Virus, Bovine Viral Diarrhoea Virus, and Respiratory Syncytial Virus (RSV). nih.govresearchgate.net

In the realm of antimalarial research, various benzaldehyde derivatives have been explored as precursors for synthesizing compounds with antiplasmodial activity. Benzimidazole derivatives synthesized from substituted aryl aldehydes have demonstrated inhibitory effects against Plasmodium falciparum. nih.govmalariaworld.org Specifically, structure-activity relationship studies on these benzimidazoles suggest that the nature and position of substituents on the benzaldehyde-derived ring are crucial for their antimalarial potency. malariaworld.org Another class of compounds, benzothiazole (B30560) hydrazones derived from substituted benzaldehydes, has also been investigated for antimalarial properties. nih.gov These studies indicate that while methoxy-substituted analogues were less effective, those with hydroxyl groups showed more promising activity against P. falciparum. nih.gov This highlights the potential for a compound like this compound to serve as a scaffold for novel antimalarial agents.

Table 1: Antiviral and Antimalarial Research Findings for Benzaldehyde Analogues

| Compound Class | Target Organism/Virus | Key Findings | Reference |

|---|---|---|---|

| Hydroxy-substituted benzaldehydes | Herpes Simplex Virus type 1 (HSV-1) | Salicylaldehyde and 2,3-dihydroxybenzaldehyde suppress HSV-1 replication. | ogarev-online.ru |

| Gossypol derivatives | HIV-1, H5N1 Influenza | Modifications of the aldehyde groups can reduce cytotoxicity while retaining antiviral properties. | researchgate.net |

| Benzimidazole derivatives | Plasmodium falciparum, Various viruses (YFV, BVDV, RSV) | Exhibit potent antiplasmodial and broad-spectrum antiviral activities. | nih.govresearchgate.netnih.govmalariaworld.org |

| Benzothiazole hydrazones | Plasmodium falciparum | Hydroxy-substituted derivatives showed more effective antiplasmodial activity than methoxy-substituted ones. | nih.gov |

Neurological Activity and Receptor Modulation (e.g., Acetylcholinesterase Inhibition, Ion Channel Modulation)

The potential for this compound and its analogues to influence neurological processes has been explored, particularly in the context of neurodegenerative diseases like Alzheimer's. A key therapeutic strategy for Alzheimer's disease is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Research has shown that benzimidazole-based derivatives incorporating substituted benzaldehyde moieties can act as potent inhibitors of both AChE and BuChE. nih.gov In one study, a compound with 3,4-dichloro substitution on the phenyl ring was identified as a highly potent inhibitor. nih.gov Similarly, substituted benzylidene derivatives have been developed as dual cholinesterase inhibitors, with the substitution pattern on the benzaldehyde ring playing a critical role in the interaction with the enzymes. rsc.org For instance, a derivative with a meta-hydroxy group on the benzylidene ring showed significant AChE inhibitory potential. rsc.org

The modulation of ion channels represents another avenue for therapeutic intervention in neurological disorders. Reactive aldehydes, such as cinnamaldehyde (B126680) and the endogenously produced 4-hydroxynonenal, have been shown to activate the TRPA1 ion channel, which is involved in pain signaling. nih.gov This activation is believed to occur through covalent modification of the ion channel protein. nih.gov While specific studies on this compound are limited, its aldehyde functionality suggests a potential for interaction with ion channels, a property that is also being explored for taurine (B1682933) in its role in regulating chloride channels in the brain. youtube.com

Table 2: Neurological Activity of Benzaldehyde Analogues

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole-based benzaldehyde derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Potent dual inhibitors, with potency influenced by the substitution on the phenyl ring. | nih.gov |

| Substituted benzylidene derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Act as dual cholinesterase inhibitors; the hydroxy group position affects activity. | rsc.org |

| Reactive aldehydes (e.g., cinnamaldehyde) | TRPA1 ion channel | Activate the TRPA1 ion channel through covalent modification. | nih.gov |

Applications in Enzyme-Catalyzed Reactions as Probes

The aldehyde group of this compound makes it and its analogues useful tools for studying enzyme mechanisms and identifying inhibitors. The reactivity of the aldehyde allows it to form covalent bonds with nucleophilic residues in enzyme active sites, which can be exploited for probing enzyme function. nomuraresearchgroup.com For example, substituted benzaldehydes have been used to investigate the active center of benzaldehyde lyase, an enzyme that catalyzes the cleavage of (R)-benzoin. biosynth.com

In the context of drug development, dialkylamino-substituted benzaldehydes have been identified as reversible inhibitors of aldehyde dehydrogenase (ALDH), an enzyme class with various physiological roles. mdpi.com Specifically, 4-(N,N-dipropylamino)benzaldehyde was found to be a potent, reversible inhibitor of class I ALDH. mdpi.com Such compounds serve as valuable chemical probes to elucidate the function of specific ALDH isozymes. Furthermore, spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives, which can be synthesized from benzaldehydes, have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key glycolytic enzyme and a target for anticancer agents. unipr.it The reactivity of the bromo-isoxazole warhead towards the catalytic cysteine residue highlights the utility of such scaffolds in designing enzyme-targeted probes. unipr.it

Mechanistic Elucidation of Biological Actions

Understanding the molecular mechanisms by which compounds like this compound exert their biological effects is crucial for their development as therapeutic agents or research tools. This involves identifying their cellular targets, analyzing their interactions with these targets, and studying their impact on cellular pathways.

Target Identification and Validation Studies

A primary step in elucidating the mechanism of a bioactive compound is the identification of its molecular target(s). For covalently acting compounds, such as those with a reactive aldehyde group, activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for target identification. nomuraresearchgroup.comnih.gov This approach uses probes that mimic the compound's reactive group to covalently label and subsequently identify target proteins from complex biological samples. rsc.org

Affinity-based methods, such as affinity chromatography, are also widely used. creative-biolabs.com In this technique, the bioactive compound is immobilized on a solid support to "fish" for its binding partners from a cell lysate. creative-biolabs.com Computational methods, including structure-based and ligand-based approaches, can also aid in predicting and validating potential targets. creative-biolabs.com For natural products and their derivatives, these target identification strategies are essential for understanding their mechanisms of action and for optimizing their therapeutic potential. frontiersin.org

Molecular Interaction Analysis (e.g., Binding Assays, Reporter Gene Assays)

Once a potential target is identified, the interaction between the compound and the target needs to be characterized. Binding assays are used to determine the affinity and kinetics of this interaction. For example, competitive radioligand binding assays can confirm direct interaction with a receptor. mdpi.com The reactivity of aromatic aldehydes with nucleophiles, such as the amino groups of amino acids, can be quantified to understand the stability of the adducts formed. acs.orgnih.gov

Reporter gene assays are valuable tools for studying the functional consequences of a compound's interaction with its target, particularly for processes involving changes in gene expression. nih.govnih.govgoogle.comyoutube.com These assays typically use a reporter gene (e.g., luciferase) linked to a specific transcriptional response element. nih.gov The level of reporter gene expression serves as a readout for the activity of a particular signaling pathway. For instance, a luciferase-based reporter gene assay was used to evaluate the estrogenic activity of a fluorescently labeled estradiol (B170435) conjugate. mdpi.com Such assays can be adapted to high-throughput screening to identify compounds that modulate specific cellular pathways. youtube.com

Cellular Pathway Modulation Studies

Investigating how a compound affects cellular signaling pathways provides a broader understanding of its biological impact. Studies on substituted benzaldehydes have revealed their ability to modulate various pathways. For example, benzyloxybenzaldehyde derivatives have been shown to inhibit aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme involved in retinoic acid signaling, which plays a role in cell proliferation and differentiation. mdpi.com The analysis of gene expression profiles in response to treatment with benzaldehyde derivatives can also shed light on the affected pathways. For example, transcriptomic analysis has been used to study the genes involved in benzaldehyde biosynthesis and its regulation by plant hormones. researchgate.net By understanding how compounds like this compound modulate specific cellular pathways, researchers can better predict their therapeutic effects and potential side effects.

In Vitro and In Vivo Pharmacological Evaluation (excluding dosage)

While direct in vitro and in vivo pharmacological evaluations of this compound are not extensively documented in publicly available research, studies on structurally similar compounds provide insights into its potential biological activities. For instance, the related compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), isolated from the marine red alga Polysiphonia morrowii, has demonstrated significant antioxidant and cytoprotective effects in both in vitro and in vivo models.

In vitro studies on BDB have shown its capacity to scavenge various free radicals. nih.gov Furthermore, it has been observed to protect human keratinocytes (HaCaT cells) from oxidative stress induced by hydrogen peroxide (H₂O₂) and UVB radiation by upregulating the Nrf2/HO-1 pathway. nih.govmdpi.com This suggests that BDB can mitigate cellular damage caused by oxidative insults. In H₂O₂-stimulated Vero cells, BDB inhibited lipid peroxidation, cell death, and apoptosis. nih.gov

In vivo, the protective effects of BDB have been demonstrated in a zebrafish embryo model, where it significantly inhibited ROS generation and cell death induced by H₂O₂. nih.gov These findings underscore the potential of brominated benzaldehydes with hydroxyl or alkoxy substitutions to act as protective agents against oxidative stress.

Although no specific in vivo studies for this compound are available, the research on related compounds like benzyloxybenzaldehyde derivatives has shown anticancer activity in HL-60 cells, suggesting that the benzaldehyde scaffold with appropriate substitutions can be a promising starting point for the development of new therapeutic agents. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies and Rational Design

The structure-activity relationship (SAR) of this compound and its analogues can be inferred by examining the influence of its key structural features: the bromine atom, the isopropoxy group, and the benzaldehyde core.

The position and presence of a bromine atom on the benzaldehyde ring can significantly influence the biological activity of the compound. Bromine, being an electron-withdrawing group, can alter the electronic properties of the aromatic ring, which in turn can affect its interaction with biological targets. Studies on various brominated compounds have highlighted the importance of halogen bonding in stabilizing interactions with proteins.

The isopropoxy group at the 5-position is a bulky, lipophilic group that can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. Its size and lipophilicity can enhance membrane permeability and influence how the molecule fits into the binding pocket of a target protein. The isopropoxy group can participate in hydrophobic interactions, which are crucial for molecular recognition.

In the development of a pharmacophore model, the isopropoxy group would be represented as a hydrophobic feature. Its orientation and interaction with the receptor are critical for the biological activity. The presence of an alkoxy group, such as the isopropoxy group, can also affect the metabolic stability of the compound, potentially blocking sites of metabolism and prolonging its duration of action.

3-Bromo-5-methoxybenzaldehyde: Replacing the isopropoxy group with a smaller methoxy (B1213986) group would reduce the lipophilicity and steric bulk at the 5-position. This could affect the binding affinity to a target protein. While both are alkoxy groups, the difference in size could be a critical determinant for fitting into a specific binding pocket.

2-Bromo-5-isopropoxybenzaldehyde: Moving the bromine atom to the 2-position would place it ortho to the aldehyde group. This would likely have a more pronounced steric and electronic effect on the aldehyde's reactivity. The proximity of the bulky bromine atom could hinder the aldehyde's ability to interact with certain biological targets.

The following table provides a summary of the structural differences between these related compounds:

| Compound | Bromine Position | Alkoxy Group | Alkoxy Position |

| This compound | 3 | Isopropoxy | 5 |

| 3-Bromo-4-isopropoxybenzaldehyde | 3 | Isopropoxy | 4 |

| 3-Bromo-5-methoxybenzaldehyde | 3 | Methoxy | 5 |

| 2-Bromo-5-isopropoxybenzaldehyde | 2 | Isopropoxy | 5 |

The aldehyde functional group of this compound is a versatile handle for the synthesis of various bioactive analogues.

Semicarbazones: The condensation of aldehydes with semicarbazide (B1199961) or its derivatives leads to the formation of semicarbazones. These compounds have been reported to possess a wide range of biological activities, including antibacterial and anticancer properties. The synthesis of semicarbazone derivatives of this compound could yield novel compounds with enhanced or new biological activities. The general structure of semicarbazones allows for diverse substitutions, which can be fine-tuned to optimize activity.

Chromanone/Chromone (B188151) Analogues: Substituted benzaldehydes are key starting materials for the synthesis of chromanone and chromone scaffolds. univen.ac.zasemanticscholar.orgresearchgate.net These heterocyclic systems are present in many naturally occurring and synthetic compounds with a broad spectrum of biological activities, including trypanocidal and cytotoxic effects. univen.ac.za The reaction of this compound with appropriate reagents can lead to the formation of novel chromanone or chromone analogues, which can then be screened for various pharmacological activities. univen.ac.zasemanticscholar.orgresearchgate.net

High-throughput screening (HTS) and combinatorial chemistry are powerful tools in modern drug discovery for the rapid identification and optimization of lead compounds. While specific HTS campaigns for this compound are not reported, the general principles are highly applicable.

A combinatorial library based on the this compound scaffold could be designed and synthesized. This would involve systematically varying the substituents at different positions of the benzaldehyde ring or by derivatizing the aldehyde group to create a large number of structurally related compounds. This library could then be subjected to HTS against a panel of biological targets to identify "hits" with desired activities. The data from HTS can then be used to build more refined SAR models, guiding the next round of synthesis and optimization in a lead optimization program.

Applications in Specialty Chemical Synthesis and Advanced Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo, isopropoxy, and aldehyde functionalities on the benzene (B151609) ring makes 3-Bromo-5-isopropoxybenzaldehyde a valuable intermediate in the construction of complex molecular architectures. The aldehyde group serves as a versatile handle for a variety of chemical transformations, including oxidations to carboxylic acids, reductions to alcohols, and the formation of Schiff bases and other carbon-nitrogen double bonds.

The bromine atom, on the other hand, is a key feature that allows for the introduction of further complexity through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds, enabling the attachment of a wide array of substituents at the 3-position of the aromatic ring. This versatility is crucial for the synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and other biologically active molecules.

While specific, publicly documented examples of blockbuster drugs synthesized directly from this compound are not prevalent, its structural motifs are found in various pharmacologically relevant scaffolds. The general reactivity of halogenated and alkoxy-substituted benzaldehydes is well-established in medicinal chemistry for the synthesis of compounds with a range of biological activities.

Precursor for Advanced Materials (e.g., Polymer Formulations, Functionalized Coatings)

The unique combination of functional groups in this compound also positions it as a promising monomer or precursor for the synthesis of advanced materials with tailored properties. The aldehyde functionality can participate in polymerization reactions, such as condensation with amines or active methylene (B1212753) compounds, to form functional polymers.

For instance, the copolymerization of substituted benzaldehydes with other monomers can lead to the creation of polymers with specific functionalities. These functionalities can be used to tune the material's properties, such as its thermal stability, solubility, and mechanical strength. The isopropoxy group can enhance the solubility of the resulting polymers in organic solvents, facilitating their processing and application.

The bromine atom offers a site for post-polymerization modification. This allows for the introduction of further functionalities onto the polymer backbone, leading to the development of materials for specialized applications. For example, the bromine atom could be a site for grafting other polymer chains or for introducing cross-linking agents to create robust polymer networks. While direct research on polymers derived specifically from this compound is limited in publicly available literature, the principles of polymer chemistry suggest its potential in creating functionalized coatings, adhesives, and other high-performance materials.

Role in the Development of Opto-electronic and Fluorescent Sensors

Aromatic aldehydes and their derivatives are fundamental building blocks in the design and synthesis of organic molecules with interesting photophysical properties, including fluorescence. The electronic nature of the substituents on the aromatic ring plays a crucial role in determining the absorption and emission characteristics of these molecules.

The this compound scaffold can be elaborated into more complex conjugated systems that are the basis for many fluorescent dyes and sensors. The aldehyde group is a convenient starting point for the synthesis of Schiff bases, imines, and other conjugated systems through condensation reactions. The electronic properties of the isopropoxy group (electron-donating) and the bromine atom (electron-withdrawing and heavy-atom effect) can influence the intramolecular charge transfer (ICT) characteristics of the resulting fluorophores, which is a key mechanism in the design of fluorescent sensors.

Although specific fluorescent sensors based on this compound are not widely reported, the general strategy of using substituted benzaldehydes to create fluorescent probes is well-established. For example, the reaction of aromatic aldehydes with compounds containing amino groups is a common method for generating fluorescent Schiff base sensors for the detection of metal ions, anions, and other analytes. The isopropoxy group could enhance the solubility and cell permeability of such sensors, while the bromine atom could be used to tune the photophysical properties or to introduce a quenching moiety that can be modulated by the analyte.

Utilization in Agrochemical Development beyond Insecticides

Substituted benzaldehydes and their derivatives have a long history of use in the agrochemical industry. While many applications have focused on insecticides, there is growing interest in developing new herbicides and fungicides with novel modes of action. The structural features of this compound make it a candidate for exploration in this area.

The combination of a halogen atom and an alkoxy group on a phenyl ring is a common feature in many commercial herbicides and fungicides. These substituents can influence the compound's biological activity, selectivity, and environmental persistence. The aldehyde group provides a reactive site for the synthesis of a diverse library of derivatives, such as amides, hydrazones, and oximes, which can be screened for herbicidal or fungicidal properties.

Future Perspectives and Research Challenges for 3 Bromo 5 Isopropoxybenzaldehyde

Development of Novel and Sustainable Asymmetric Synthetic Routes

The current synthesis of 3-Bromo-5-isopropoxybenzaldehyde and similar aromatic aldehydes often relies on traditional methods that may involve harsh conditions or the use of stoichiometric reagents. thieme-connect.com The future of its synthesis lies in the development of novel, efficient, and sustainable asymmetric routes. This is particularly crucial as the compound is a valuable precursor for chiral molecules and asymmetric catalysts. a2bchem.com